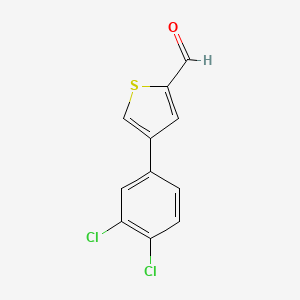

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIRGPNCWTFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240234 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926251-55-0 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926251-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Hazards of Privileged Scaffolds: A Technical Guide to Chlorinated Phenylthiophene Aldehydes

Introduction: The Double-Edged Sword of Reactivity

In the realm of medicinal chemistry, chlorinated phenylthiophene aldehydes are "privileged structures."[1] They serve as critical electrophilic linchpins for synthesizing kinase inhibitors, anti-inflammatory agents, and organic semiconductors. However, the very features that make them valuable—the electrophilic aldehyde handle and the electron-rich (yet halogenated) thiophene core—create a unique safety and stability profile that standard generic SDS templates often fail to capture.[1]

This guide moves beyond the "wear safety glasses" baseline. It provides a mechanistic understanding of why these compounds behave the way they do and how to protect both your biological assay data and your respiratory health.[1]

Hazard Identification & Matrix (GHS/CLP)

Unlike simple benzaldehydes, the addition of a chlorine atom and a thiophene ring shifts the toxicity profile significantly.[1] The lipophilicity introduced by the chloro-phenyl motif enhances skin absorption, while the aldehyde moiety remains a potent sensitizer.[1]

Consolidated Hazard Classification[1]

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Sensitization | Cat 1 (H317) | May cause an allergic skin reaction.[2] | Schiff base formation with skin proteins (haptenization). |

| Aquatic Toxicity | Cat 2 (H411) | Toxic to aquatic life with long-lasting effects. | Organochlorine persistence + thiophene bioaccumulation. |

| Skin/Eye Irritation | Cat 2/2A | Causes skin and serious eye irritation.[2][3][4][5][6][7] | Electrophilic attack on mucous membranes.[1] |

| Acute Tox (Oral) | Cat 4 (H302) | Harmful if swallowed.[3][5][7] | Metabolic activation of the thiophene ring (epoxidation).[1] |

The "Silent" Hazard: Stench & Olfactory Fatigue

Thiophene derivatives possess a characteristic sulfurous odor.[1] However, chlorinated variants often have a higher molecular weight and lower vapor pressure, leading to a "creeping" odor that can cause olfactory fatigue. Do not rely on smell to detect exposure. [1]

Stability & Reactivity: The Chemist's Perspective

The primary failure mode in handling these reagents is not an explosion, but auto-oxidation . The electron-withdrawing effect of the chlorine atom (via induction) on the thiophene ring makes the aldehyde carbonyl carbon highly electrophilic, but it also renders the C-H bond of the aldehyde susceptible to radical abstraction.[1]

Degradation Pathway Visualization

The following diagram illustrates the "Silent Killer" of yield: the conversion of your aldehyde reactant into an unreactive carboxylic acid impurity.[1]

Figure 1: The auto-oxidation cascade.[8] Exposure to air converts the active aldehyde into a carboxylic acid, which can further catalyze the formation of insoluble dimers, ruining stoichiometry in sensitive reactions like Reductive Aminations.[1]

Chemical Incompatibilities[1]

-

Strong Oxidizers: Reaction is vigorous and exothermic.

-

Strong Bases: Can induce Cannizzaro disproportionation or aldol-like polymerization.

-

Primary Amines (Uncontrolled): Exothermic imine formation; ensure cooling is applied during addition.

Handling & Storage Protocol

To maintain scientific integrity (purity) and safety, a rigid protocol is required. Thiophenes are known to permeate standard nitrile gloves over time.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Splash) | Double Nitrile (min 0.11mm) | Thiophenes have high solvent permeation rates. Change every 15 mins. |

| Gloves (Immersion) | Silver Shield / Laminate | Mandatory for handling stock solutions or spills. Nitrile offers <5 min protection against pure thiophenes. |

| Respiratory | P95 or Organic Vapor Cartridge | Required if handling outside a fume hood (e.g., weighing large quantities). |

Storage & Purity Verification Workflow

Do not assume the bottle on the shelf is 100% pure.[1] Use this decision tree before setting up a reaction.

Figure 2: Pre-reaction purity assessment workflow. The presence of white solids in a liquid aldehyde sample usually indicates oxidation to the carboxylic acid.[1]

Emergency Response & Toxicology

Fire Fighting (The Halogen Factor)

In the event of a fire, these compounds do not just burn; they decompose into toxic acid gases.[1]

-

Combustion Products: Carbon oxides, Sulfur oxides (SOx) , and Hydrogen Chloride (HCl) .

-

Action: Firefighters must use full SCBA. Water spray may form acidic runoff (HCl) which must be contained.

First Aid Specifics

-

Skin Contact: Wash with soap and water for 15 minutes. Note: If the compound is dissolved in DMSO or DMF, absorption will be rapid. Monitor for systemic toxicity (nausea, dizziness) due to the thiophene moiety.

-

Inhalation: Move to fresh air. If wheezing occurs, the aldehyde has likely irritated the bronchial lining.[1] Corticosteroid inhalers may be indicated (medical professional only).

Waste Disposal & Environmental Stewardship[1][5]

Because of the H411 (Toxic to aquatic life) classification, these compounds must never enter the drainage system.[1]

-

Segregation: Collect in "Halogenated Organic Waste" streams.

-

Quenching (Mother Liquors): If the waste contains residual aldehyde, treat with a dilute sodium bisulfite solution to form the water-soluble bisulfite adduct before disposal, reducing volatility and reactivity.

-

Labeling: Waste containers must be explicitly labeled "Contains Organochlorines & Sensitizers."

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Thiophene-2-carbaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 5-chlorothiophene-2-carbaldehyde. Retrieved from [Link]

-

Lowe, D. (2016). In the Pipeline: Thiophenes and their Flaws. Science. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde, a key intermediate in pharmaceutical research, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a detailed, optimized protocol, an in-depth analysis of the reaction mechanism, and a discussion of critical experimental parameters. This guide is intended to equip researchers with the necessary knowledge to successfully and efficiently perform this synthesis, troubleshoot potential issues, and adapt the methodology for related transformations.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a powerful and versatile tool for creating complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[3][4] Its advantages include mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[5][6]

The target molecule, 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde, is a valuable building block in medicinal chemistry. The thiophene-2-carbaldehyde moiety is a common scaffold in various biologically active compounds, and the dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][7] Therefore, a robust and reproducible synthetic route to this intermediate is of high importance.

Reaction Scheme

The synthesis of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is achieved by the Suzuki-Miyaura coupling of 4-bromo-thiophene-2-carbaldehyde with 3,4-dichlorophenylboronic acid.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, with each step and reagent choice rationalized in the subsequent sections.

3.1. Reagents and Equipment

| Reagent | Formula | MW | Amount | Moles | Purity | Supplier |

| 4-Bromo-thiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | 1.0 g | 5.23 mmol | >97% | Commercial |

| 3,4-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 1.09 g | 5.75 mmol | >95% | Commercial |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.30 g | 0.26 mmol | >98% | Commercial |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.17 g | 15.69 mmol | >99% | Commercial |

| Toluene | C₇H₈ | 92.14 | 40 mL | - | Anhydrous | Commercial |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - | 200 proof | Commercial |

| Water | H₂O | 18.02 | 10 mL | - | Deionized | - |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon inlet

-

Temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

3.2. Step-by-Step Procedure

-

Inert Atmosphere: Assemble the three-necked flask with the reflux condenser and a nitrogen/argon inlet. Purge the system with inert gas for 15 minutes to ensure an oxygen-free environment.

-

Reagent Addition: To the flask, add 4-bromo-thiophene-2-carbaldehyde (1.0 g, 5.23 mmol), 3,4-dichlorophenylboronic acid (1.09 g, 5.75 mmol), potassium carbonate (2.17 g, 15.69 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol).

-

Solvent Addition: Under a positive flow of inert gas, add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde as a solid.

Visualization of Key Processes

4.1. Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][8]

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Mechanism & Rationale: A Deeper Dive

Understanding the "why" behind each step is crucial for successful synthesis and troubleshooting.

5.1. The Palladium Catalyst: The Heart of the Reaction

The choice of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is central to the Suzuki coupling.[9] The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-thiophene-2-carbaldehyde) to the Pd(0) center, forming a Pd(II) species.[2] The phosphine ligands stabilize the palladium complex and influence its reactivity. For more challenging couplings, specialized ligands like SPhos can be employed to enhance reaction rates and scope.[10]

5.2. The Role of the Base: The Activator

The base is not a mere spectator; it plays a critical role in the transmetalation step.[11][12] Organoboron compounds are generally unreactive towards the Pd(II) complex. The base, typically an inorganic carbonate or phosphate, activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[11] This boronate then readily transfers its organic group to the palladium center, displacing the halide. Stronger bases can accelerate the transmetalation step.[6]

5.3. The Solvent System: A Biphasic Advantage

A biphasic solvent system, such as toluene/ethanol/water, offers several advantages.[13] Toluene solubilizes the organic reactants and the palladium catalyst. The aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species. Ethanol acts as a co-solvent, improving the miscibility of the organic and aqueous phases and enhancing the reaction rate.

5.4. Temperature and Inert Atmosphere

Heating the reaction to reflux provides the necessary activation energy for the various steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.[14] An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and to avoid potential side reactions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a thoroughly inert atmosphere; use freshly opened or properly stored catalyst. |

| Insufficiently active base | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if specified. | |

| Low reaction temperature | Ensure the reaction mixture is at a consistent reflux. | |

| Dehalogenation of Starting Material | Presence of water and base can lead to hydrodehalogenation.[14] | Minimize the amount of water in the reaction mixture. Consider using anhydrous conditions with a base like KF. |

| Homocoupling of Boronic Acid | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction. |

| Difficulty in Purification | Incomplete reaction leading to a mixture of starting materials and product. | Allow the reaction to proceed to completion as monitored by TLC. Optimize chromatography conditions. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired product can be reliably obtained. This application note provides a robust protocol and a foundational understanding of the reaction to aid researchers in their synthetic endeavors.

References

- A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes. Benchchem.

- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information.

- Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online.

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.

- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Royal Society of Chemistry.

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- The Suzuki Reaction. Myers Research Group, Harvard University.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- Suzuki Coupling. Organic Chemistry Portal.

- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Center for Biotechnology Information.

- A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5. Benchchem.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Center for Biotechnology Information.

- SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate.

- 2-thenaldehyde. Organic Syntheses.

- Thiophene synthesis. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Utilization of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde in Drug Discovery

This guide outlines the technical application of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde (CAS: 2171560-72-6 / Custom Synthesized), a high-value pharmacophore used in the development of kinase inhibitors, antifungal agents, and modulators of G-protein-coupled receptors (GPCRs).

Executive Summary

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, electron-deficient 3,4-dichlorophenyl moiety (common in bioactive molecules like sertraline and luliconazole to enhance metabolic stability and hydrophobic binding) with a thiophene core (a bioisostere of phenyl/pyridine) and a reactive aldehyde "warhead" for divergent synthesis.

This intermediate is primarily utilized in:

-

Lead Optimization: Synthesizing libraries of biaryl thiophene derivatives targeting kinases (e.g., CK2, PIM1) and GPCRs.

-

Fragment-Based Drug Design (FBDD): Serving as a rigid, aromatic linker that orients the dichlorophenyl group into deep hydrophobic pockets while allowing functionalization at the C2 position.

Chemical Specifications & Stability

-

IUPAC Name: 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde[1][2]

-

Molecular Formula: C₁₁H₆Cl₂OS

-

Molecular Weight: 257.13 g/mol

-

Appearance: Typically a pale yellow to amber solid or semi-solid (depending on purity/polymorph).

-

Solubility: Soluble in DCM, THF, DMSO, and Toluene; sparingly soluble in alcohols; insoluble in water.

-

Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Strategic Applications (Mechanism of Action)

The utility of this intermediate stems from the electronic interplay between the substituents:

-

3,4-Dichlorophenyl Group: Acts as a metabolic blocker (preventing hydroxylation) and increases lipophilicity (LogP), enhancing membrane permeability.

-

Thiophene Ring: Provides a distinct vector for substituents compared to phenyl rings (bond angle ~148° vs 120°), often improving potency by altering the orientation of the side chain.

-

C2-Aldehyde: Allows for late-stage diversification via reductive amination, olefination, or oxidation.

Pathway Visualization: Divergent Synthesis

The following diagram illustrates the core workflows for transforming this intermediate into bioactive candidates.

Figure 1: Divergent synthetic pathways from the aldehyde core to key pharmaceutical subclasses.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To synthesize a library of secondary amines (potential kinase inhibitors) by coupling the aldehyde with various primary amines. Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaCNBH₃ to avoid toxic cyanide byproducts and ensure mild conditions compatible with the thiophene ring.

Materials:

-

Substrate: 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde (1.0 eq)[2]

-

Amine Partner: R-NH₂ (1.2 eq)

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

-

Complexation: In a flame-dried reaction vial, dissolve the aldehyde (1 mmol, 257 mg) and the amine partner (1.2 mmol) in anhydrous DCE (5 mL).

-

Activation: Add Acetic Acid (1 mmol, 60 µL). Stir at room temperature (RT) for 30–60 minutes to promote imine formation. Note: The solution may change color (yellow to orange).

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Point:

-

¹H NMR: Disappearance of the aldehyde singlet (~9.8–10.0 ppm) and appearance of the benzylic methylene doublet/singlet (~3.8–4.2 ppm).

Protocol B: Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: To convert the aldehyde to the corresponding carboxylic acid without over-oxidizing the sulfur or chlorinating the ring. Rationale: Pinnick oxidation (NaClO₂) is preferred over KMnO₄ or Jones reagent, which can oxidize the thiophene sulfur to a sulfone or degrade the aromatic system.

Materials:

-

Substrate: 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde (1.0 eq)[2]

-

Oxidant: Sodium Chlorite (NaClO₂) (1.5 eq)

-

Scavenger: 2-Methyl-2-butene (5.0 eq) - Critical to scavenge HOCl byproduct.

-

Buffer: NaH₂PO₄ (aqueous solution)

-

Solvent: t-Butanol / Water (3:1)

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde (1 mmol) in t-Butanol (10 mL) and 2-methyl-2-butene (3 mL).

-

Oxidant Solution: Dissolve NaClO₂ (1.5 mmol, ~136 mg) and NaH₂PO₄ (1.5 mmol) in Water (3 mL).

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at 0°C.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Acid will be much more polar; use Bromocresol Green stain).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

-

Isolation: The product often precipitates or can be recrystallized from Hexanes/EtOAc, avoiding chromatography.

Analytical Data Summary (Expected)

| Test | Parameter | Expected Result | Interpretation |

| HPLC | Purity | >98% (Area) | Essential for biological screening. |

| ¹H NMR | Aldehyde Proton | Singlet, δ 9.8–10.0 ppm | Diagnostic peak for starting material. |

| ¹H NMR | Thiophene Protons | Two doublets, δ 7.5–8.2 ppm | Characteristic coupling (J ~1.5 Hz). |

| MS (ESI) | M+H | 257.0 / 259.0 | Distinct isotope pattern for Cl₂ (9:6:1). |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Thiophene Specifics: Thiophene derivatives can have a distinct, sulfurous odor. Work in a well-ventilated fume hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., Nitric Acid) due to risk of energetic decomposition.

References

-

National Institutes of Health (NIH) / PubMed Central. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. (Discusses general synthesis of 4-arylthiophene-2-carbaldehydes). [Link]

-

Organic Chemistry Portal. Reductive Amination Protocols. (Standard methodology adapted for Protocol A). [Link]

-

ChemSrc. 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde Compound Entry. (Chemical properties and identifiers). [Link]

Sources

Knoevenagel condensation reactions involving thiophene-2-carbaldehyde derivatives

Title: Precision Synthesis of Thiophene-Based Alkenes via Knoevenagel Condensation Subtitle: Mechanistic Insights, Green Protocols, and High-Throughput Methodologies for Medicinal Chemistry Scaffolds

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation of thiophene-2-carbaldehyde derivatives. Thiophene-based alkenes are critical pharmacophores in drug discovery, serving as bioisosteres for benzene rings in tyrosine kinase inhibitors and antimicrobial agents. This guide moves beyond basic textbook procedures, offering three distinct, validated protocols: a classical benchmark method, a sustainable aqueous system, and a high-throughput microwave-assisted workflow. Emphasis is placed on mechanistic nuances driven by the electron-rich thiophene ring and "self-validating" experimental checkpoints.

Introduction & Mechanistic Rationale

The Thiophene Challenge

Unlike benzaldehyde, thiophene-2-carbaldehyde possesses an electron-rich heteroaromatic ring. The sulfur atom donates electron density into the ring via resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to benzene analogs. However, the inductive effect of sulfur at the

Critical Consideration – Catalyst Poisoning: When using transition metal Lewis acids, the thiophene sulfur can coordinate with the metal center, deactivating the catalyst. Therefore, organocatalysis (amine bases) or ionic liquids are preferred over traditional metal-based Lewis acids for these substrates.

Reaction Mechanism

The reaction follows a base-catalyzed addition-elimination pathway. The choice of base dictates the rate-determining step. For weak bases (piperidine), the deprotonation of the active methylene is critical.

Figure 1: General catalytic cycle for the base-mediated Knoevenagel condensation.

Experimental Protocols

Protocol A: The Classical Benchmark (Ethanol/Piperidine)

Best for: Initial scale-up, robust purification, and crystalline products.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)[1]

-

Active Methylene (e.g., Malononitrile, 1.1 eq)

-

Solvent: Absolute Ethanol (5–10 mL per mmol)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a stir bar, dissolve the aldehyde and active methylene in ethanol.

-

Catalysis: Add piperidine dropwise. Observation: A transient color change (often yellow to orange) indicates the formation of the initial iminium or enolate species.

-

Reaction: Stir at room temperature for 15 minutes. If precipitation does not occur, heat to reflux for 1–2 hours.

-

Self-Validation Check: Spot TLC (Hexane:EtOAc 7:3). The aldehyde spot (high R_f) must disappear. A new, often fluorescent spot (product) will appear.

-

-

Work-up: Cool to

. The product usually crystallizes out. Filter and wash with cold ethanol.[1][2] -

Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Green Aqueous Synthesis (Ionic Liquid Mediated)

Best for: Sustainability, "On-Water" acceleration, and highly sensitive substrates.

Rationale: Water promotes the reaction via the hydrophobic effect , forcing organic reactants into close proximity. Ionic liquids (ILs) like [Bmim][OAc] act as both phase-transfer catalysts and bases.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)[1]

-

Active Methylene (1.0 eq)

-

Solvent: Deionized Water[2]

-

Catalyst: [Bmim][OAc] (20 mol%) or simply vigorous stirring for super-active substrates.

Step-by-Step Workflow:

-

Suspension: Add reactants to water in a flask. The mixture will be heterogeneous.

-

Catalysis: Add the Ionic Liquid.

-

Agitation: Stir vigorously at room temperature.

-

Mechanism Note: The reaction occurs at the organic-water interface.

-

-

Completion: The oily droplets will solidify into a precipitate within 15–60 minutes.

-

Isolation: Filter the solid. Wash with water to remove the IL (which can often be recycled by evaporating the filtrate).

Protocol C: Microwave-Assisted Synthesis (Solvent-Free)

Best for: High-throughput library generation and drug discovery screening.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)[1]

-

Active Methylene (1.1 eq)

-

Solid Support: Basic Alumina or Ammonium Acetate (catalytic amount).

Step-by-Step Workflow:

-

Mixing: Grind the aldehyde, methylene compound, and catalyst/support in a mortar until a homogeneous powder/paste forms.

-

Irradiation: Place in a microwave vial. Irradiate at 300W for 2–5 minutes (monitor temperature, keep

to prevent polymerization). -

Extraction: Add hot ethanol to the vial to dissolve the product. Filter to remove the solid support (alumina).[2]

-

Crystallization: Cool the filtrate to obtain pure crystals.

Data Summary & Method Selection

Comparative Efficiency Table

| Variable | Protocol A (Classical) | Protocol B (Green/Aqueous) | Protocol C (Microwave) |

| Solvent | Ethanol | Water | None (Solvent-Free) |

| Catalyst | Piperidine | [Bmim][OAc] / None | Basic Alumina / |

| Temp/Time | Reflux / 1-4 h | RT / 30-60 min | |

| Yield | 85-92% | 90-97% | 92-99% |

| Purification | Recrystallization | Filtration + Wash | Extraction + Cryst. |

| Green Score | Moderate (VOCs) | Excellent | Good (Energy efficient) |

Decision Matrix for Researchers

Figure 2: Decision tree for selecting the optimal Knoevenagel protocol based on substrate and project goals.

Troubleshooting & Self-Validation

-

The "Thiophene Smell": Unreacted thiophene-2-carbaldehyde has a distinct, pungent aromatic odor. If the final product retains this smell, the reaction is incomplete.

-

NMR Diagnostic:

-

Aldehyde Proton: Watch for the disappearance of the signal at

9.8–10.0 ppm. -

Vinyl Proton: The formation of the alkene linker (

) typically appears as a sharp singlet (if no adjacent protons) between

-

-

Cannizzaro Competition: If using strong inorganic bases (NaOH/KOH) without phase transfer, thiophene aldehydes can undergo Cannizzaro disproportionation. Stick to amine bases or weak salts (acetate) to prevent this.

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.

-

Hangarge, R. V., et al. (2025). Sustainable and green approaches for Knoevenagel condensation. Royal Society of Chemistry (Org. Biomol. Chem).

-

Khan, F., et al. (2018). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. Asian Journal of Green Chemistry.

-

Mamatha, D. M., et al. (2022).[3] Microwave Assisted One Pot Synthesis of Substituted-2-Aminothiophenes. IJERT.

-

BenchChem Application Notes. (2025). Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.

Sources

Application Note: Chemoselective Reduction of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Executive Summary

This application note details the optimized protocol for the reduction of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde to its corresponding alcohol, [4-(3,4-dichlorophenyl)thiophen-2-yl]methanol .

This transformation is a critical step in the synthesis of pharmacophores found in SGLT2 inhibitors and anti-infective agents. The primary challenge in this reduction is chemoselectivity : the protocol must reduce the formyl group (-CHO) without affecting the halogenated aryl ring (hydrodehalogenation) or reducing the thiophene double bonds.

We recommend a Sodium Borohydride (NaBH₄) mediated reduction in a THF/Methanol co-solvent system .[1][2] This method offers mild conditions, high functional group tolerance, and simplified workup compared to Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Mechanism & Chemical Logic

The Substrate Challenge

The substrate contains three distinct functionalities:

-

Aldehyde (C-2): The target for reduction.[3][4] Electrophilic and reactive.[5]

-

Thiophene Ring: Electron-rich heteroaromatic. Susceptible to ring opening under harsh acidic conditions or saturation under vigorous hydrogenation.

-

3,4-Dichlorophenyl (C-4): Lipophilic moiety. The C-Cl bonds are susceptible to oxidative addition (Pd-catalyzed side reactions) or radical reduction (dissolving metal reductions).

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the hydride ion (

-

Activation: The carbonyl oxygen coordinates weakly with the sodium cation or solvent protons, increasing electrophilicity.

-

Hydride Transfer: Borohydride delivers a hydride to the carbonyl carbon, breaking the

-bond and forming a tetrahedral alkoxyborate intermediate. -

Protonolysis: Upon acidic quench (or reaction with the protic solvent), the B-O bond is cleaved, and the oxygen is protonated to form the primary alcohol.

Workflow Visualization

The following diagram illustrates the critical path for this synthesis, highlighting decision nodes for solubility and quenching.

Figure 1: Decision logic and process flow for the chemoselective reduction of thiophene-2-carbaldehyde derivatives.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equivalence (eq) | Notes |

| Substrate | Reactant | 1.0 | 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde |

| NaBH₄ | Reductant | 0.6 - 1.0 | Use granular or powder; hygroscopic. |

| THF | Solvent A | 5-10 Vol | Solubilizes the lipophilic dichlorophenyl group. |

| Methanol | Solvent B | 2-5 Vol | Required for kinetics; activates NaBH₄. |

| NH₄Cl (sat) | Quench | N/A | Buffers reaction to neutral pH. |

Step-by-Step Procedure

Step 1: Solubilization (The "Dual-Solvent" Advantage)

-

Rationale: The 3,4-dichlorophenyl group renders the molecule poorly soluble in pure alcohols at 0°C. Attempting reduction in suspension leads to stalled reactions and impurities.

-

Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde in anhydrous Tetrahydrofuran (THF) (approx. 5 mL per gram of substrate).

-

Action: Once dissolved, add Methanol (MeOH) (approx. 2 mL per gram of substrate). The solution should remain clear.

Step 2: Reagent Addition

-

Action: Cool the reaction mixture to 0°C using an ice-water bath.

-

Action: Add Sodium Borohydride (NaBH₄) (0.6 eq) portion-wise over 5–10 minutes.

-

Note: Theoretical stoichiometry is 0.25 eq (since 1 mole of

provides 4 hydrides), but 0.6 eq is standard to drive kinetics and account for solvent reaction. -

Observation: Mild gas evolution (

) will occur. Ensure the system is vented (e.g., via a needle in the septum).

Step 3: Reaction Monitoring

-

Action: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (20–25°C).

-

Action: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes) or HPLC.

-

Endpoint: The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

Step 4: Quench and Workup

-

Action: Cool the mixture back to 0°C.

-

Action: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) solution.

-

Safety: Vigorous bubbling will occur as excess borohydride is destroyed.

-

Action: Dilute with Ethyl Acetate (EtOAc) and separate the layers.

-

Action: Wash the organic layer with Brine (

), dry over Sodium Sulfate (

Step 5: Purification

-

The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0

30% EtOAc/Hexanes).

Expert Insights & Troubleshooting

Why not LiAlH₄?

While Lithium Aluminum Hydride is a stronger reducing agent, it is not recommended for this substrate. LiAlH₄ can cause:

-

Dehalogenation: Removal of the chlorine atoms from the phenyl ring.

-

Ring Opening: Thiophenes are generally stable, but electron-deficient thiophenes can suffer ring-opening or polymerization with strong Lewis acidic aluminum species.

Solubility Issues

If the substrate precipitates upon adding Methanol:

-

Increase the ratio of THF.

-

Do not heat the reaction to dissolve; instead, add more THF at room temperature before cooling.

Stability of the Product

The resulting alcohol, [4-(3,4-dichlorophenyl)thiophen-2-yl]methanol, is prone to acid-catalyzed polymerization or oxidation if stored improperly.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

-

Usage: Ideally, use immediately in the next step (e.g., mesylation or bromination).

References

-

General Protocol for NaBH4 Reduction

-

Chemoselectivity of Borohydrides

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[8] (Demonstrates borohydride selectivity profiles).

-

-

Thiophene Chemistry & Stability

-

Analogous Reductions in Drug Synthesis

- Reduction of Heterocyclic Aldehydes. Organic Syntheses, Coll. Vol. 5, p.887 (1973).

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.mx [scielo.org.mx]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 9. Thiophene synthesis [organic-chemistry.org]

Designing Next-Generation Donor-Acceptor Polymers from Thiophene Carbaldehyde Precursors: A Guide for Researchers

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the design and synthesis of novel donor-acceptor (D-A) conjugated polymers using readily available thiophene carbaldehyde precursors. By leveraging the versatility of this starting material, a wide array of semiconducting polymers with tunable optoelectronic properties can be accessed for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document outlines detailed protocols for monomer synthesis via Knoevenagel condensation, subsequent polymerization through Suzuki and Stille cross-coupling reactions, and thorough characterization of the resulting polymeric materials. The underlying principles of D-A polymer design are elucidated to provide a rational basis for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Power of Donor-Acceptor Architecture

The performance of organic electronic devices is intrinsically linked to the molecular design of the active semiconductor materials.[1] Donor-acceptor (D-A) conjugated polymers have emerged as a dominant class of materials due to their tunable electronic and optical properties.[2] This architecture involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This strategic arrangement leads to a narrowed HOMO-LUMO gap, enabling absorption of a broader range of the solar spectrum, a critical factor for efficient organic solar cells.[3] Furthermore, the ability to independently modify the donor and acceptor moieties allows for precise control over the polymer's energy levels, solubility, and morphology.[4][5]

Thiophene-based materials are a cornerstone of organic electronics, valued for their excellent charge transport properties and environmental stability.[6] Thiophene-2-carbaldehyde, a commercially available and versatile precursor, offers a strategic entry point for the synthesis of a diverse library of D-A polymers. Its aldehyde functionality provides a reactive handle for various carbon-carbon bond-forming reactions, allowing for the introduction of a wide range of acceptor units.[7][8]

This guide will provide a step-by-step approach to harness the potential of thiophene carbaldehyde for the creation of high-performance D-A polymers.

Monomer Design and Synthesis: The Knoevenagel Condensation Pathway

A robust and efficient method for introducing an acceptor moiety to the thiophene donor is the Knoevenagel condensation.[9] This reaction involves the base-catalyzed condensation of an active methylene compound (the acceptor precursor) with an aldehyde (thiophene-2-carbaldehyde). The choice of the active methylene compound is critical as it dictates the electron-accepting strength of the resulting monomer unit.

Rationale for Monomer Design

The selection of the acceptor unit directly influences the electronic properties of the final polymer. A stronger electron-withdrawing group on the acceptor will generally lead to a lower LUMO energy level of the polymer, which can improve electron injection and transport in electronic devices.[2] For this protocol, we will use malononitrile as the active methylene compound, a common and effective electron-withdrawing group.

Experimental Protocol: Synthesis of 2-(thiophen-2-ylmethylene)malononitrile (Th-MN)

This protocol details the synthesis of a polymerizable monomer via the Knoevenagel condensation of thiophene-2-carbaldehyde and malononitrile.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq)

-

Ethanol (solvent)

-

Deionized water

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carbaldehyde and ethanol. Stir until the aldehyde is completely dissolved.

-

Add malononitrile to the solution and stir for 5 minutes.

-

Add piperidine to the reaction mixture. The solution may change color.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Filter the solid product and wash with cold ethanol, followed by deionized water.

-

Recrystallize the crude product from a mixture of ethanol and water or hexane to obtain pure 2-(thiophen-2-ylmethylene)malononitrile (Th-MN) as a crystalline solid.

-

Dry the product under vacuum.

Characterization:

-

¹H NMR: To confirm the structure and purity of the synthesized monomer.

-

FT-IR: To identify the characteristic vibrational modes of the functional groups (e.g., C≡N stretch).

-

Melting Point: To assess the purity of the compound.

Preparation for Polymerization: Bromination of the Monomer

To render the Th-MN monomer suitable for cross-coupling polymerization, it must be functionalized with leaving groups, typically bromine atoms.

Materials:

-

2-(thiophen-2-ylmethylene)malononitrile (Th-MN) (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Dimethylformamide (DMF) (solvent)

Procedure:

-

Dissolve Th-MN in DMF in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NBS in portions to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purify the crude product by column chromatography or recrystallization to yield 2-((2,5-dibromothiophen-3-yl)methylene)malononitrile (Br-Th-MN-Br).

Polymerization Methodologies: Building the D-A Backbone

The choice of polymerization method significantly impacts the properties of the resulting polymer, including its molecular weight, regioregularity, and purity.[10] Here, we detail two of the most powerful and versatile methods for the synthesis of D-A conjugated polymers: Suzuki and Stille cross-coupling.

Suzuki Cross-Coupling Polymerization

The Suzuki coupling is a robust method for forming carbon-carbon bonds and is widely used in polymer synthesis due to its tolerance of a variety of functional groups.[11][12]

Rationale for Catalyst and Base Selection:

The choice of palladium catalyst and base is crucial for achieving high molecular weight polymers.[13] Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki polymerizations. A weak inorganic base like potassium carbonate (K₂CO₃) is often employed to minimize side reactions.

Experimental Protocol: Synthesis of P(Th-MN-co-Ar) via Suzuki Coupling

This protocol describes the polymerization of the brominated thiophene monomer (Br-Th-MN-Br) with an aryl diboronic ester comonomer.

Materials:

-

2-((2,5-dibromothiophen-3-yl)methylene)malononitrile (Br-Th-MN-Br) (1.0 eq)

-

Aryl diboronic acid pinacol ester (e.g., 1,4-phenylenediboronic acid pinacol ester) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene (solvent)

-

Deionized water

Procedure:

-

In a Schlenk flask, combine Br-Th-MN-Br, the aryl diboronic ester, and Pd(PPh₃)₄ under an inert atmosphere (e.g., argon or nitrogen).

-

Add degassed toluene to the flask.

-

In a separate flask, prepare an aqueous solution of K₂CO₃ and degas it thoroughly.

-

Add the degassed K₂CO₃ solution to the reaction mixture.

-

Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. The polymer will precipitate as the reaction progresses.

-

Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer completely.

-

Filter the polymer and wash it sequentially with water, methanol, and acetone to remove catalyst residues and oligomers.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.[14]

-

Dry the polymer under vacuum.

Stille Cross-Coupling Polymerization

Stille coupling is another powerful method for constructing conjugated polymers and is often favored for its mild reaction conditions and high yields.[15]

Rationale for Catalyst Selection:

For Stille polymerizations, a combination of a palladium precursor and a phosphine ligand is often used. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a bulky, electron-rich phosphine ligand like P(o-tol)₃ (tri(o-tolyl)phosphine) is a highly effective catalytic system.

Experimental Protocol: Synthesis of P(Th-MN-co-Ar) via Stille Coupling

This protocol describes the polymerization of the brominated thiophene monomer (Br-Th-MN-Br) with an organotin comonomer.

Materials:

-

2-((2,5-dibromothiophen-3-yl)methylene)malononitrile (Br-Th-MN-Br) (1.0 eq)

-

Distannylaryl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08-0.16 eq)

-

Anhydrous and degassed chlorobenzene or toluene (solvent)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Br-Th-MN-Br and the distannylaryl comonomer in anhydrous, degassed solvent.

-

In a separate glovebox or under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and P(o-tol)₃ in the same solvent.

-

Add the catalyst solution to the monomer solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 24-72 hours.

-

Follow the same precipitation, washing, and purification steps as described for the Suzuki polymerization (Section 3.1).

Polymer Characterization: Unveiling Structure and Properties

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized D-A polymers.

| Technique | Information Obtained | Typical Expected Results |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Mn > 10 kDa, PDI < 2.5 for successful polymerization. |

| ¹H and ¹³C NMR Spectroscopy | Confirmation of polymer structure and regioregularity. | Broadened peaks characteristic of polymers; disappearance of monomer end-group signals. |

| UV-Vis Spectroscopy | Optical bandgap (Eg), absorption spectrum. | Broad absorption in the visible and near-infrared regions, indicative of intramolecular charge transfer. |

| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap. | Reversible oxidation and reduction waves. HOMO and LUMO levels suitable for target application. |

| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | Decomposition temperature > 300 °C, indicating good thermal stability. |

| Atomic Force Microscopy (AFM) | Thin-film morphology and phase separation in blends. | Nanoscale phase separation is crucial for efficient charge separation in OPVs. |

Application in Organic Electronic Devices

The synthesized D-A polymers can be incorporated into various organic electronic devices.

Organic Photovoltaics (OPVs)

The active layer of an OPV typically consists of a blend of the D-A polymer (as the electron donor) and a fullerene derivative or a non-fullerene acceptor (as the electron acceptor). The power conversion efficiency (PCE) of the device is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels of the polymer, as determined by CV, are critical for achieving a high Voc.[3]

Organic Field-Effect Transistors (OFETs)

In an OFET, the D-A polymer serves as the active semiconductor layer. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. The molecular packing and morphology of the polymer film, which can be influenced by the polymer's structure and processing conditions, play a crucial role in achieving high mobility.[16][17]

Visualizing the Workflow

Monomer Synthesis Workflow

Caption: General workflow for polymerization, purification, and characterization.

Conclusion

Thiophene carbaldehyde serves as an exceptionally versatile and accessible precursor for the synthesis of a wide range of donor-acceptor conjugated polymers. By following the detailed protocols and understanding the underlying design principles outlined in this guide, researchers can systematically explore new materials with tailored properties for advanced organic electronic applications. The combination of robust synthetic methodologies and thorough characterization will undoubtedly accelerate the development of next-generation organic semiconductors.

References

-

American Chemical Society. (n.d.). ACS Omega. Retrieved from [Link]

-

Cakmak, D. (2022). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers. ACS Omega. [Link]

-

Cakmak, D., & Kurban, M. (2022). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers. ACS Omega, 7(43), 38943–38963. [Link]

-

Cakmak, D., & Kurban, M. (2022). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers. Middle East Technical University. [Link]

-

Meng, L., et al. (2014). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv. [Link]

-

Ghosh, S., et al. (2010). Synthesis and characterization of a class of donor-acceptor conjugated molecules: experiments and theoretical calculations. The Journal of Chemical Physics, 132(14), 144901. [Link]

- Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(21), 3649-3652.

-

Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14697-14711. [Link]

-

Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Center for Biotechnology Information. [Link]

- Khan, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5488-5529.

-

Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Scilit. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

Chalmers University of Technology. (n.d.). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. [Link]

-

Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. [Link]

-

Semantic Scholar. (2022). Novel thiophene-based donor–acceptor scaffolds as cathodes for rechargeable aqueous zinc-ion hybrid supercapacitors. [Link]

-

ResearchGate. (2025). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. [Link]

-

University of Bayreuth. (n.d.). The synthesis and purification of amphiphilic.... [Link]

-

AlHamdan, A. K. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). [Link]

- Khan, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5488-5529.

-

Martinelli, E., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(6), 7565-7574. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Rapid Communications. [Link]

-

Semantic Scholar. (2024). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. [Link]

-

ResearchGate. (2025). Catalytic oxidative polymerization of thiophene derivatives. [Link]

-

Seo, J. H., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. International Journal of Molecular Sciences, 15(10), 19057-19081. [Link]

-

Informatics Journals. (n.d.). Synthesis and Characterisation of Small Thiophene Analogues for Organic Photovoltaic Cell Applications. [Link]

-

Organic Syntheses. (n.d.). 2-thenaldehyde. [Link]

-

ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

-

Thomas, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6938-6946. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Wittig reaction. [Link]

- Singh, H., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Creative Research Thoughts, 10(4), d731-d736.

-

Juniper Publishers. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

YouTube. (2022). Synthesis Workshop: Donor-acceptor Conjugated Polymers with Stephen Koehler (Episode 82). [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

-

Semantic Scholar. (n.d.). Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors. [Link]

-

MDPI. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. [Link]

-

Journal of Materials Chemistry C. (n.d.). Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors. [Link]

-

RSC Publishing. (2025). Synthesis and study of donor–acceptor conjugated polymers based on isoindigo units via a metal-free aldol polymerization strategy. [Link]

-

MDPI. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. [Link]

-

University of Manchester. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and characterization of a class of donor-acceptor conjugated molecules: experiments and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

purification methods for 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Technical Support Center: 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Ticket ID: #PUR-434-DCT Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Lipophilic Thiophene Aldehydes

Executive Summary

You are working with 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde . This molecule presents a specific purification paradox:

-

The Thiophene-Aldehyde Core: Highly reactive and prone to oxidation (to carboxylic acid) if exposed to air/light.

-

The Dichlorophenyl Tail: Adds significant lipophilicity, making water solubility negligible and complicating standard aqueous washes.

-

The Synthesis Context: Likely generated via Suzuki-Miyaura coupling, introducing specific impurities like Palladium black, unreacted boronic acids, and protodeboronation byproducts (e.g., 1,2-dichlorobenzene derivatives).[1]

The following guide prioritizes chemical specificity (Bisulfite Adducts) over physical separation (Chromatography) where possible, to maximize yield and purity.

Module 1: The "Chemist's Scalpel" – Bisulfite Adduct Purification

Best For: Removing non-aldehyde impurities (halides, boronic acids, isomers) without running a column.[1] Mechanism: The aldehyde forms a water-soluble (or solid precipitating) bisulfite adduct, while impurities remain in the organic phase.[2][3]

The Protocol

-

Formation:

-

Dissolve your crude oil/solid in a minimal amount of THF or Ethanol (approx 2-3 mL/g).[1]

-

Add an excess (2-3 equiv) of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

-

Crucial Step: Vigorously stir for 1-2 hours.

-

Observation Point: Due to the lipophilic 3,4-dichlorophenyl group, the adduct may not fully dissolve in the water layer. It often precipitates as a white/off-white solid at the interface.

-

-

Separation (The Fork in the Road):

-

Regeneration:

-

Suspend the solid (or aqueous solution) in fresh DCM/EtOAc.

-

Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH (monitor pH; aim for >10).[1]

-

Why Base? Acidic hydrolysis can trigger polymerization of the thiophene ring. Base is gentler.

-

Separate the organic layer, dry over MgSO₄, and concentrate.[5]

-

Visual Workflow: Bisulfite Logic

Caption: Decision logic for bisulfite purification based on the solubility of the lipophilic adduct.

Module 2: Chromatographic Separation (Silica Gel)

Best For: Final polishing or if the bisulfite method yields low recovery. Challenge: 4-arylthiophene-2-carbaldehydes can "streak" on silica due to the aldehyde's polarity and slight acidity.[1]

| Parameter | Recommendation | Technical Rationale |

| Stationary Phase | Silica Gel (Standard) | Neutral Alumina can be used if the aldehyde degrades, but silica is usually sufficient for thiophenes.[1] |

| Eluent System | Hexane : EtOAc (Start 95:5 → Gradient to 80:[1]20) | The dichlorophenyl group is non-polar, but the aldehyde pins the molecule. A slow gradient prevents co-elution with protodeboronated byproducts (which move fast).[1] |

| Loading Solvent | DCM + minimal Hexane | Avoid loading in pure EtOAc; it causes band broadening immediately. |

| TLC Visualization | UV (254 nm) + DNP Stain | DNP (2,4-Dinitrophenylhydrazine) is specific for aldehydes (turns orange/red).[1] This distinguishes your product from non-carbonyl impurities. |

Module 3: Scavenging Palladium (Suzuki Post-Workup)

If this molecule is for biological screening, removing Pd is non-negotiable.

-

The Problem: Pd coordinates to the thiophene sulfur, making it "sticky."

-

The Solution:

-

SiliaMetS® Thiol (or equivalent functionalized silica): Add 5-10 wt% relative to crude mass.[1] Stir in EtOAc for 4 hours at room temp. Filter.

-

Activated Carbon: Effective but can reduce yield by adsorbing the aromatic rings. Use as a secondary option.

-

Troubleshooting & FAQs

Q1: My product is turning from a yellow oil to a brown gum during storage. Why?

-

Diagnosis: Oxidation.[2][6] Thiophene aldehydes are notoriously air-sensitive, oxidizing to the corresponding carboxylic acid (4-(3,4-dichlorophenyl)thiophene-2-carboxylic acid).[1]

-

Fix: Store under Argon/Nitrogen at -20°C. If already brown, wash the DCM solution of the product with saturated NaHCO₃ . The acid impurity will move to the aqueous layer; the aldehyde stays in the organic layer.

Q2: I see a spot on TLC just above my product that won't separate.

-

Diagnosis: This is likely the protodeboronation byproduct (3,4-dichlorophenylthiophene, lacking the aldehyde).[1] It is less polar.

-

Fix: Use the Bisulfite method (Module 1). The byproduct cannot form an adduct and will be washed away in the organic wash step.

Q3: The bisulfite adduct formed a "goo" instead of a solid.

-

Diagnosis: The solvent ratio is off. Too much water and not enough ethanol/THF to solubilize the lipophilic tail during adduct formation.

-

Fix: Add small amounts of Ethanol until the gum breaks up into a filterable solid or dissolves completely into the aqueous phase.

References & Grounding

-

Aldehyde Purification via Bisulfite:

-

Mechanism & Protocol: Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Org.[2][7][8][9] Process Res. Dev.2017 , 21(9), 1394–1403.[1][2] Link[1]

-

Non-Aqueous Methods:[10] Kjell, D. P., et al.[1][10] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[8][10] Chem.1999 , 64, 5722-5724.[1][10] Link[1]

-

-

Suzuki Coupling of Thiophene Aldehydes:

-

General Reactivity: Handy, S. T., et al. "Regioselective Suzuki Couplings of 4,5-Dibromothiophene-2-carbaldehyde."[1] J. Org.[8][10] Chem.2007 .[9] (Validates the reactivity of the 4-position bromine).

-

Analogous Synthesis: "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions."[1][5][11][12] Molecules2013 , 18(12), 14711-14720.[1] Link[1]

-

-

Chemical Safety & Properties:

Sources

- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Workup [chem.rochester.edu]

- 3. reddit.com [reddit.com]

- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 8. Thiophene synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Recrystallization of Chlorinated Thiophene Aldehydes

Welcome to the technical support center for the purification of chlorinated thiophene aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of recrystallizing these specific heterocyclic compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the nuanced issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for a chlorinated thiophene aldehyde?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. The compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[1][2][3] For chlorinated thiophene aldehydes, polarity is a key factor. The thiophene ring itself is aromatic and relatively non-polar, but the chlorine and aldehyde functionalities introduce polarity.

Key considerations include:

-

Polarity Matching: The polarity of the solvent should be similar to that of the solute to achieve good solubility at elevated temperatures.[2] A common rule of thumb is "like dissolves like."[4]

-

Boiling Point: The solvent's boiling point should be lower than the melting point of the chlorinated thiophene aldehyde to prevent the compound from "oiling out" — separating as a liquid instead of crystallizing.[1][5]

-

Inertness: The solvent must not react with the aldehyde group or the thiophene ring.[1][3]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]

Q2: Which single solvents are a good starting point for the recrystallization of chlorinated thiophene aldehydes?

A2: Based on the structure of chlorinated thiophene aldehydes, a good starting point for solvent screening would include solvents of intermediate polarity. Given that these compounds possess both non-polar (thiophene ring) and polar (aldehyde, chlorine) features, solvents like alcohols, and some hydrocarbons are often effective.

-

Ethanol: Often a good general-purpose solvent for compounds with some polarity.[6]

-

Isopropanol: Similar to ethanol but can sometimes offer different solubility profiles.

-

Heptane/Hexane: These non-polar solvents can be effective, particularly if the chlorine substitution increases the non-polar character of the molecule.[7] They are also prone to causing "oiling out," so careful temperature control is necessary.[6]

-

Toluene: Its aromatic nature can favorably interact with the thiophene ring, making it a good candidate.[6]

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is ideal when no single solvent provides the desired solubility characteristics.[2][8] This typically occurs when your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot). The strategy is to dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid (cloudy).[9][10] A few drops of the "good" solvent are then added back to clarify the solution before allowing it to cool slowly.

Commonly used solvent pairs include:

Troubleshooting Guide

Problem 1: My chlorinated thiophene aldehyde is "oiling out" instead of forming crystals.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1][5] This is a common issue with compounds that have relatively low melting points or when the boiling point of the solvent is too high.[1][5] The resulting oil is often an excellent solvent for impurities, which can become trapped upon solidification.[12]

Solutions:

-

Lower the Cooling Rate: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by placing it in a beaker of hot water and allowing both to cool to room temperature together.[5][12]

-

Change the Solvent: Select a solvent with a lower boiling point.[1]

-

Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent and then add a "poor" solvent. This can often promote crystallization at a lower temperature.

-

Increase Solvent Volume: Add a small amount of additional hot solvent to the oily solution to redissolve it, and then attempt a slower cooling process.[5] This can sometimes prevent the compound from precipitating at a temperature above its melting point.[13]